8-bromo-7-isobutyl-3-methyl-1H-purine-2,6(3H,7H)-dione
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Overview
Description
8-bromo-7-isobutyl-3-methyl-1H-purine-2,6(3H,7H)-dione is a chemical compound belonging to the purine family It is characterized by the presence of a bromine atom at the 8th position, a methyl group at the 3rd position, and a 2-methylpropyl group at the 7th position on the purine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-bromo-7-isobutyl-3-methyl-1H-purine-2,6(3H,7H)-dione typically involves the bromination of 3-methyl-7-(2-methylpropyl)purine-2,6-dione. The reaction is carried out using bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the 8th position. The reaction conditions often include the use of solvents such as acetic acid or dichloromethane and may require the presence of a catalyst to enhance the reaction rate .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can help in achieving consistent product quality and efficient production .
Chemical Reactions Analysis
Types of Reactions
8-bromo-7-isobutyl-3-methyl-1H-purine-2,6(3H,7H)-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 8th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form de-brominated products.
Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Conditions often involve the use of polar solvents and mild heating.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
Substitution Products: Formation of 8-substituted purine derivatives.
Oxidation Products: Formation of purine oxides.
Reduction Products: Formation of de-brominated purine derivatives.
Scientific Research Applications
8-bromo-7-isobutyl-3-methyl-1H-purine-2,6(3H,7H)-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex purine derivatives.
Biology: Studied for its potential role in modulating biological pathways and enzyme activities.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 8-bromo-7-isobutyl-3-methyl-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom at the 8th position can form covalent bonds with nucleophilic sites on proteins, leading to modulation of their activity. The compound may also interfere with DNA and RNA synthesis by incorporating into nucleic acid structures, thereby affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 8-Bromo-3-methyl-7-propylpurine-2,6-dione
- 8-Bromo-3-methyl-7-butylpurine-2,6-dione
- 8-Bromo-3-methyl-7-octylpurine-2,6-dione
Uniqueness
8-bromo-7-isobutyl-3-methyl-1H-purine-2,6(3H,7H)-dione is unique due to the presence of the 2-methylpropyl group at the 7th position, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for specific applications .
Properties
IUPAC Name |
8-bromo-3-methyl-7-(2-methylpropyl)purine-2,6-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN4O2/c1-5(2)4-15-6-7(12-9(15)11)14(3)10(17)13-8(6)16/h5H,4H2,1-3H3,(H,13,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPSDNVXPDLKEBY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C2=C(N=C1Br)N(C(=O)NC2=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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